molecular formula C12H14N6O B4258050 3-(1-methyl-1H-imidazol-4-yl)-5-[3-(1H-pyrazol-4-yl)propyl]-1,2,4-oxadiazole

3-(1-methyl-1H-imidazol-4-yl)-5-[3-(1H-pyrazol-4-yl)propyl]-1,2,4-oxadiazole

Cat. No. B4258050
M. Wt: 258.28 g/mol
InChI Key: XIXWGTFECOUCSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(1-methyl-1H-imidazol-4-yl)-5-[3-(1H-pyrazol-4-yl)propyl]-1,2,4-oxadiazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 3-(1-methyl-1H-imidazol-4-yl)-5-[3-(1H-pyrazol-4-yl)propyl]-1,2,4-oxadiazole is not fully understood. However, it has been suggested that it exerts its antitumor activity by inhibiting the proliferation of cancer cells and inducing apoptosis. It has also been suggested that it exhibits antibacterial and antifungal activity by disrupting the cell membrane of the microorganisms.
Biochemical and Physiological Effects:
3-(1-methyl-1H-imidazol-4-yl)-5-[3-(1H-pyrazol-4-yl)propyl]-1,2,4-oxadiazole has been found to exhibit various biochemical and physiological effects. It has been found to induce cell cycle arrest and apoptosis in cancer cells. Additionally, it has been found to exhibit antibacterial and antifungal activity by disrupting the cell membrane of the microorganisms. Further research has also shown that it exhibits neuroprotective effects by reducing oxidative stress and inflammation in the brain.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 3-(1-methyl-1H-imidazol-4-yl)-5-[3-(1H-pyrazol-4-yl)propyl]-1,2,4-oxadiazole in lab experiments is its potent antitumor activity. Additionally, it exhibits antibacterial, antifungal, and neuroprotective activity, making it a versatile compound for various research applications. However, one of the major limitations of using this compound is its potential toxicity, which needs to be carefully monitored in lab experiments.

Future Directions

There are several future directions for the research on 3-(1-methyl-1H-imidazol-4-yl)-5-[3-(1H-pyrazol-4-yl)propyl]-1,2,4-oxadiazole. One potential direction is to further investigate its mechanism of action and identify the specific molecular targets that it interacts with. Additionally, further research can be conducted to optimize its synthesis method and improve its potency and selectivity. Furthermore, it can be studied for its potential use in combination therapy with other anticancer agents to enhance its efficacy. Finally, it can be studied for its potential use in the treatment of various neurological disorders.
In conclusion, 3-(1-methyl-1H-imidazol-4-yl)-5-[3-(1H-pyrazol-4-yl)propyl]-1,2,4-oxadiazole is a versatile compound with potential applications in various fields. Its potent antitumor, antibacterial, antifungal, and neuroprotective activity makes it a promising compound for further research and development. However, its potential toxicity needs to be carefully monitored in lab experiments.

Scientific Research Applications

3-(1-methyl-1H-imidazol-4-yl)-5-[3-(1H-pyrazol-4-yl)propyl]-1,2,4-oxadiazole has been extensively studied for its potential applications in various fields. It has been found to exhibit potent antitumor activity and has been studied as a potential anticancer agent. Additionally, it has been studied for its potential use as an antibacterial and antifungal agent. Further research has also been conducted on its potential use as a neuroprotective agent.

properties

IUPAC Name

3-(1-methylimidazol-4-yl)-5-[3-(1H-pyrazol-4-yl)propyl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N6O/c1-18-7-10(13-8-18)12-16-11(19-17-12)4-2-3-9-5-14-15-6-9/h5-8H,2-4H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIXWGTFECOUCSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=C1)C2=NOC(=N2)CCCC3=CNN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(1-methyl-1H-imidazol-4-yl)-5-[3-(1H-pyrazol-4-yl)propyl]-1,2,4-oxadiazole
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3-(1-methyl-1H-imidazol-4-yl)-5-[3-(1H-pyrazol-4-yl)propyl]-1,2,4-oxadiazole
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3-(1-methyl-1H-imidazol-4-yl)-5-[3-(1H-pyrazol-4-yl)propyl]-1,2,4-oxadiazole
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3-(1-methyl-1H-imidazol-4-yl)-5-[3-(1H-pyrazol-4-yl)propyl]-1,2,4-oxadiazole
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3-(1-methyl-1H-imidazol-4-yl)-5-[3-(1H-pyrazol-4-yl)propyl]-1,2,4-oxadiazole
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3-(1-methyl-1H-imidazol-4-yl)-5-[3-(1H-pyrazol-4-yl)propyl]-1,2,4-oxadiazole

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